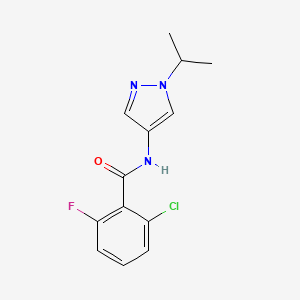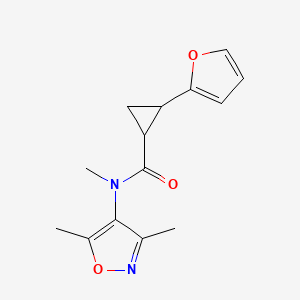![molecular formula C12H14ClN3O3 B7599158 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B7599158.png)
4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring substituted with a nitrile group and a propanoyl group linked to a 5-chloro-3-methyl-1,2-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as methanol or acetonitrile and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Halogen atoms in the oxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to active sites, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with a similar oxazole ring structure.
Ditazole: A platelet aggregation inhibitor featuring an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor with an oxazole ring.
Oxaprozin: A COX-2 inhibitor containing an oxazole structure.
Uniqueness
4-[3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile is unique due to its combination of a morpholine ring with a nitrile group and an oxazole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propanoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3/c1-8-10(12(13)19-15-8)2-3-11(17)16-4-5-18-7-9(16)6-14/h9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUYDBORUBOOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CCC(=O)N2CCOCC2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-phenyl-5-[(5-phenyl-3-prop-2-ynylimidazol-4-yl)carbamoyl]pyrazole-3-carboxylate](/img/structure/B7599086.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7599098.png)
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7599099.png)
![2,3-dihydro-1H-inden-5-yl-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7599107.png)
![1-[2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]-2-imidazol-1-ylpropan-1-one](/img/structure/B7599110.png)
![2-(Cyclohexen-1-yl)-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7599116.png)
![Cyclohex-3-en-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7599126.png)
![3-[1-[Methyl-[(3-methylimidazol-4-yl)methyl]amino]ethyl]phenol](/img/structure/B7599139.png)

![2-methylsulfanyl-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7599142.png)

![N-[(2,5-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7599174.png)
![2-[1-(6-Methoxypyridine-3-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B7599182.png)
![[3-(2,5-dihydropyrrol-1-yl)pyrrolidin-1-yl]-(4-fluoro-1H-indol-2-yl)methanone](/img/structure/B7599193.png)
